2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine is a chemical compound with the molecular formula and a molecular weight of 320.62 g/mol. This compound is categorized under organic compounds and is recognized for its potential applications in the pharmaceutical industry. It is composed of a pyridine ring substituted with chlorine and iodine, linked to an ether functional group and an amine.
The compound is identified by its unique Chemical Abstracts Service number, which is 1822851-75-1. It can be classified as a heterocyclic organic compound due to the presence of a nitrogen-containing ring structure (pyridine). The presence of halogen atoms (chlorine and iodine) in its structure suggests potential reactivity that may be exploited in various chemical reactions.
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine features:
The compound's structural representation can be expressed using its SMILES notation: CCN(CCOC1=CC=C(I)N=C1Cl)CC, which illustrates its connectivity and functional groups clearly .
The compound may participate in various chemical reactions typical for amines and ethers:
Reactions involving this compound would require specific conditions such as temperature control and appropriate catalysts to facilitate desired pathways while minimizing side reactions.
The mechanism of action for 2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine in biological systems may involve:
While specific data on its mechanism of action were not detailed in the sources reviewed, compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or other biological pathways.
Physical properties such as boiling point, density, and refractive index are essential for practical applications but were not specified in the sources reviewed.
2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine has potential applications in:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3